2,7-Dimethoxy-5-methylnaphthalene-1,4-dione
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Overview
Description
2,7-Dimethoxy-5-methylnaphthalene-1,4-dione is an organic compound with the molecular formula C13H12O4 It is a derivative of naphthoquinone, characterized by the presence of methoxy and methyl groups at specific positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-5-methylnaphthalene-1,4-dione typically involves the reaction of 2,7-dimethoxynaphthalene with appropriate reagents under controlled conditions. One common method includes the oxidation of 2,7-dimethoxynaphthalene using reagents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the naphthoquinone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethoxy-5-methylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dimethoxy-5-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. As a quinone derivative, it can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This property is exploited in its potential anticancer activity, where it can induce apoptosis in cancer cells by disrupting cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
Menadione (Vitamin K3): A similar naphthoquinone derivative with a methyl group at the 2-position.
Phthiocol: A hydroxy analog of menadione with anticancer and antihemorrhagic properties.
Plumbagin: A bioactive natural molecule with several pharmacological activities.
Uniqueness
2,7-Dimethoxy-5-methylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound in synthetic chemistry and potential therapeutic applications .
Properties
CAS No. |
41634-17-7 |
---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2,7-dimethoxy-5-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O4/c1-7-4-8(16-2)5-9-12(7)10(14)6-11(17-3)13(9)15/h4-6H,1-3H3 |
InChI Key |
CXSMNWTZIGIPNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(C2=O)OC)OC |
Origin of Product |
United States |
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